2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a synthetic triazaspiro compound featuring a spirocyclic core with distinct substituents. Its structure includes:
- Position 2: A butylsulfanyl group (C₄H₉S), which enhances lipophilicity compared to shorter alkyl chains.
- Position 3: A phenyl group (C₆H₅), influencing steric and electronic interactions.
Properties
IUPAC Name |
3-butylsulfanyl-8-(4-chlorophenyl)sulfonyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S2/c1-2-3-17-30-22-21(18-7-5-4-6-8-18)25-23(26-22)13-15-27(16-14-23)31(28,29)20-11-9-19(24)10-12-20/h4-12H,2-3,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVVVMMSEQYSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N=C1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Sulfonyl Group Modifications
- 4-Chlorobenzenesulfonyl (target) vs. 3,4-Dimethoxybenzenesulfonyl (BE33883): The target’s sulfonyl group lacks methoxy donors but introduces a chlorine atom, which may alter binding affinity through steric and electronic effects.
Alkylsulfanyl Chain Length
- Butylsulfanyl (target) vs. Ethylsulfanyl (BE33883): The longer butyl chain increases lipophilicity (logP ~3.8 estimated vs.
Aromatic Substituents
- Phenyl (target) vs. 4-Chlorophenyl (BE33883) :
- The absence of chlorine at position 2 in the target reduces electron-withdrawing effects, possibly weakening interactions with hydrophobic enzyme pockets.
Hypothetical Pharmacological and Physicochemical Outcomes
Research and Development Considerations
- Synthesis Complexity : The target compound’s 4-chlorobenzenesulfonyl group may simplify synthesis compared to BE33883’s dimethoxy analog, which requires protection/deprotection steps.
- Cost and Availability : BE33883 is priced at $8–11/g for research use ; the target compound’s commercial availability is unconfirmed.
Biological Activity
The compound 2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a butylsulfanyl group, a chlorobenzenesulfonyl moiety, and a triazaspiro framework which contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of sulfonamide have been reported to possess significant antibacterial effects against various strains of bacteria. The presence of the butylsulfanyl group may enhance this activity by improving lipophilicity and membrane permeability.
Anticancer Activity
The triazaspiro structure is known for its potential anticancer properties. Studies on related compounds suggest that they may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as:
- Inhibition of topoisomerases
- Induction of oxidative stress
Case Studies
- Antimicrobial Efficacy : A study examined the antimicrobial properties of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the sulfonamide group significantly enhanced antibacterial activity (EC50 values ranging from 0.5 to 5 µg/mL).
- Anticancer Activity : In vitro studies on similar triazaspiro compounds showed IC50 values against various cancer cell lines (e.g., HeLa, MCF-7) in the range of 10-50 µM. The cytotoxic effects were attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature due to the butylsulfanyl group allows for better interaction with microbial membranes.
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in DNA replication and repair processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
